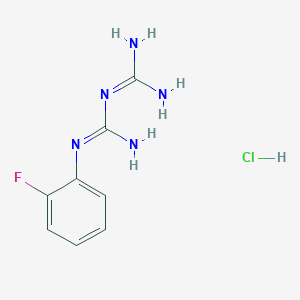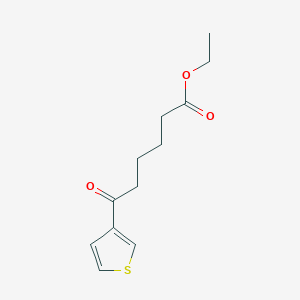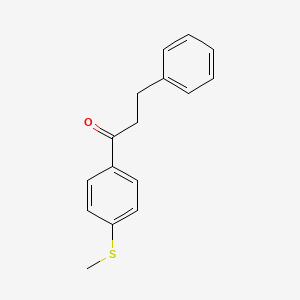
6-(4-Methoxyphenyl)picolinic acid
Descripción general
Descripción
6-(4-Methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is also known by its IUPAC name, 6-(4-methoxyphenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H11NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.24 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Biodegradation and Environmental Applications
Biodegradation by Rhodococcus sp. PA18 : Rhodococcus sp. PA18 can aerobically degrade picolinic acid (PA), a significant industrial intermediate, producing 6-hydroxypicolinic acid as a major metabolite. This process offers potential for the bioremediation of environments polluted with PA (Zhang et al., 2019).
Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 : A novel decarboxylase identified in Alcaligenes faecalis JQ135 can degrade picolinic acid, converting it into other compounds like 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid. This study elucidates the microbial degradation pathway of picolinic acid (Qiu et al., 2018).
Synthesis and Chemical Reactions
Synthesis of Vertilecanin C : A study demonstrates the synthesis of 5-(4-methoxybenzoyl)picolinic acid and related compounds via nicotinic acid, indicating the role of picolinic acid derivatives in complex organic syntheses (Demirci et al., 2008).
Synthesis of Hexadentate Picolinic Acid Based Ligands : The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands with various metals demonstrate the compound's utility in forming complex structures (Comba et al., 2016).
Medical and Biological Research
Antimicrobial Activities and DNA Interactions : Research on picolinic acid derivatives like 4-methoxy-pyridine-2-carboxylic acid has shown significant antimicrobial activities and interactions with DNA, highlighting their potential in medical and biological applications (Tamer et al., 2018).
Photophysical Properties for Biomedical Analysis : The novel fluorophore 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence and stability in a wide pH range, suggesting its use in biomedical analysis (Hirano et al., 2004).
- from Beauveria asiatica, including 6-(methoxycarbonyl) picolinic acid, showed cytotoxicity against cell lines, indicating potential for pharmacological research (Kornsakulkarn et al., 2021).
Photophysical and Spectroscopic Studies
Picosecond Dynamics in Solution : A study on the photophysical properties of 6-methoxyquinoline, a related compound, in various solutions using picosecond transient absorption spectroscopy, reveals insights into its photoinduced tautomerization and potential applications in photochemical and photophysical studies (Poizat et al., 2004).
Fluorescent Probe for Cu2+ Detection in Living Cells : Research on picolinate probes, including derivatives of picolinic acid, shows their efficacy in detecting Cu2+ in living cells, indicating their potential in bioimaging and analytical chemistry (Chen et al., 2013).
Catalysis and Organic Chemistry
Picolinic Acid in the Mitsunobu Reaction : Picolinic acid has been utilized in the Mitsunobu reaction, demonstrating its role in organic synthesis, particularly in creating esters that can be cleaved under neutral conditions (Sammakia & Jacobs, 1999).
Synthesis of Trisubstituted Pyridines : Picolinic acid derivatives are employed in the synthesis of 2, 3, 4-trisubstituted pyridines, showcasing their utility in the regiospecific transformation of picolinic and isonicotinic acids (Epsztajn et al., 1989).
Mecanismo De Acción
Target of Action
Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally related compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Picolinic acid, a related compound, is known to play a key role inzinc transport
Result of Action
Picolinic acid, a related compound, has been shown to exhibitanti-viral activity in vitro and in vivo
Análisis Bioquímico
Biochemical Properties
6-(4-Methoxyphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The compound binds to these proteins, altering their structure and function. Additionally, this compound has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of zinc finger proteins, leading to changes in gene expression. Furthermore, it has antiviral properties, inhibiting the entry of viruses such as SARS-CoV-2 and influenza A virus into host cells . This inhibition is achieved by compromising viral membrane integrity and interfering with cellular endocytosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with zinc finger proteins. By binding to these proteins, the compound disrupts their zinc-binding sites, leading to a loss of function. This disruption affects various cellular processes, including viral replication and packaging. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral-cellular membrane fusion, preventing the entry of viruses into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time The compound exhibits stability under various conditions, making it suitable for long-term studiesIn vitro and in vivo studies have shown that the compound maintains its antiviral activity over extended periods, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity to certain cell types. Studies have shown that a non-toxic dose of 2 mM is effective in reducing viral ribonucleic acid levels in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of the amino acid tryptophan through the kynurenine pathway. The compound interacts with enzymes and cofactors involved in this pathway, influencing metabolic flux and metabolite levels. Additionally, it has been shown to modulate the production of reactive nitrogen intermediates in macrophages, enhancing their immune response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with zinc transporters, facilitating its uptake and distribution within cells. This interaction affects its localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with zinc finger proteins and other biomolecules, determining its overall function and efficacy .
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGIUKXMBSFGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468678 | |
| Record name | 6-(4-Methoxyphenyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86696-70-0 | |
| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86696-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



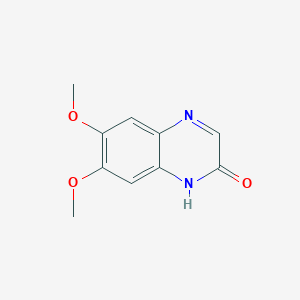

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

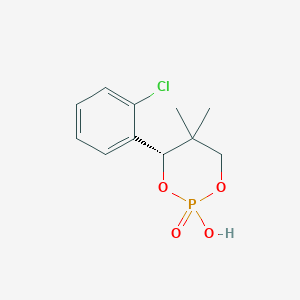
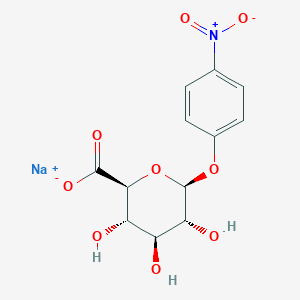
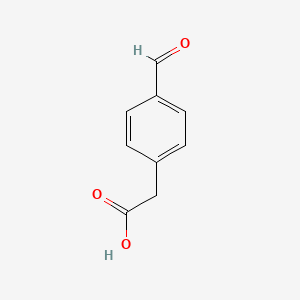
![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)
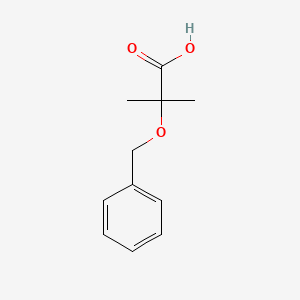

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)
